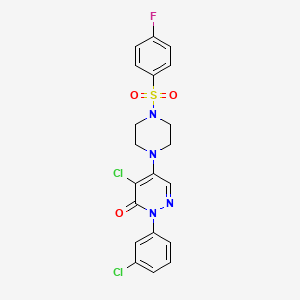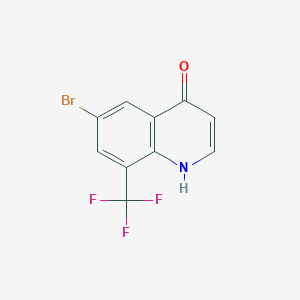
6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.05 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 6th position and a trifluoromethyl group at the 8th position .Physical And Chemical Properties Analysis
6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is practically insoluble with a solubility of 0.094 g/L at 25 ºC . It has a density of 1.658±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is calculated to be 285.4±35.0 ºC at 760 Torr , and the flash point is 126.4±25.9 ºC .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
One of the primary applications of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is in the development of regioselective functionalization methodologies. Mugnaini et al. (2011) described a general synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, exploiting sequential palladium-catalyzed cross-coupling reactions under microwave irradiation, demonstrating the compound's utility in generating diverse quinolone libraries (Mugnaini et al., 2011). Similarly, Cheng et al. (2017) developed a cobalt salt-catalyzed method for synthesizing 4-substituted quinolin-2-(1H)-ones, highlighting the compound's role in facilitating novel carbocyclization reactions (Cheng et al., 2017).
Antimicrobial and Antimalarial Applications
In medicinal chemistry, derivatives of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one have been synthesized and evaluated for their antimicrobial and antimalarial activities. Parthasaradhi et al. (2015) reported the design and synthesis of novel quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the compound's potential as a precursor in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Biomolecular Binding and Photophysical Properties
The photophysical properties and biomolecular binding capabilities of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one derivatives have also been explored. Bonacorso et al. (2018) successfully synthesized new series of quinolines with morpholin-4-yl/pyrrolidin-1-yl groups, investigating their photophysical analyses and interactions with ct-DNA, which underscores the compound's relevance in the study of molecular interactions and potential applications in bioimaging and sensors (Bonacorso et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-8-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTDWDZNCPGVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)
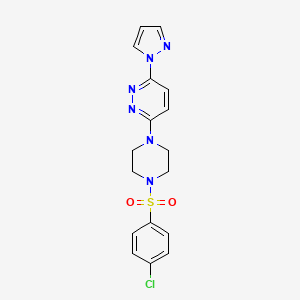
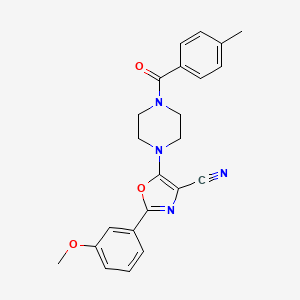
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2808398.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)
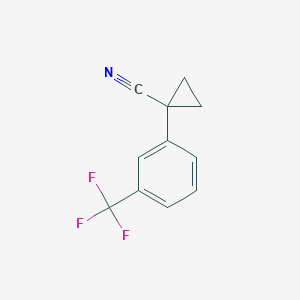
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
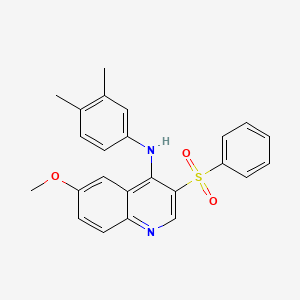
![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)
